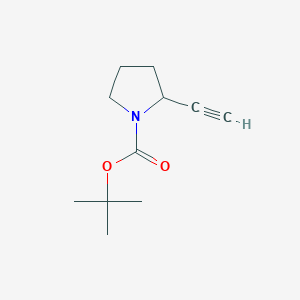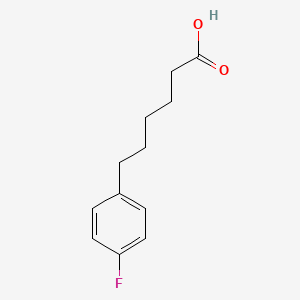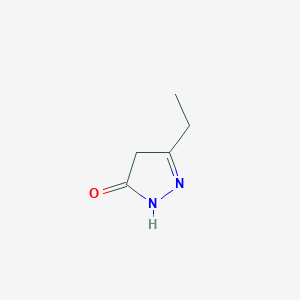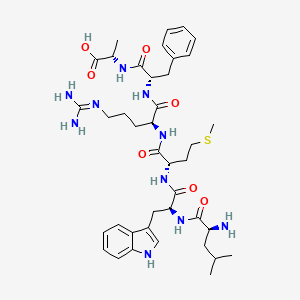
3,4-ビス(トリフルオロメチル)ピリジン
概要
説明
3,4-Bis(trifluoromethyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives which are characterized by the presence of trifluoromethyl groups. These groups are known for their electron-withdrawing properties and have significant implications in the stability and reactivity of the compounds they are attached to. The papers provided discuss various pyridine derivatives with trifluoromethyl substituents and their applications in different chemical reactions and material synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives with trifluoromethyl substituents can be complex, involving multiple steps and reagents. For instance, the synthesis of bis(imino)pyridine ligands containing aryl substituents with o-trifluoromethyl units involves the preparation and characterization of cobalt and iron complexes . Another example is the regioselective synthesis of 2,6-dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives, which starts with the reaction of ethyl 4,4,4-trifluoro-3-oxo-butyrate with 2,6-dimethyl-3,5-diacetyl-pyridine and subsequent cyclization reactions .
Molecular Structure Analysis
The molecular structure of pyridine derivatives with trifluoromethyl groups is crucial for their chemical properties and reactivity. The crystal structures of several complexes with these substituents have been reported, which helps in understanding their stability and reactivity . The presence of trifluoromethyl groups can enhance the performance of catalysts by increasing their activity and lifetime .
Chemical Reactions Analysis
Trifluoromethyl-substituted pyridine derivatives are involved in various chemical reactions. For example, they can act as ligands in catalysts for the selective dimerization/oligomerization of α-olefins, with some cobalt catalysts showing impressive activity increases compared to their nonfluorinated counterparts . Additionally, these compounds can be used in the synthesis of novel polyimides, which are materials with good thermal stability and mechanical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-bis(trifluoromethyl)pyridine derivatives are influenced by the trifluoromethyl groups. These groups contribute to the stability of compounds such as bis(pyridine)bis(trifluoromethyl)zinc, which shows specific IR and NMR spectra, thermal stability, solubility, and chemical properties . The electron-withdrawing nature of the trifluoromethyl groups also affects the electronic properties of the compounds they are part of, which can be seen in the synthesis of novel electron acceptors with high reduction potentials .
科学的研究の応用
農薬用途
3,4-ビス(トリフルオロメチル)ピリジン誘導体は、特にその殺菌特性により、農薬業界で大きな期待を集めています。 これらの誘導体は、真菌の呼吸鎖を阻害することで作物を保護する殺菌剤であるフルアジナムなどの化合物の合成に使用されています .
医薬品合成
医薬品分野では、この化合物は様々な薬物のビルディングブロックとして役立ちます。 例えば、樹液を吸う害虫を標的とする殺虫剤であるフロニカミドと、幅広い昆虫に効果的な殺虫剤であるスルホキサフロールの合成に関与しています .
疼痛管理
トリフルオロメチル基は、疼痛管理薬の開発において重要です。 これは、髄膜の血管と硬膜を標的とすることで偏頭痛などの病気を治療するために用いられる、特定のカルシトニン遺伝子関連ペプチド(CGRP)受容体拮抗薬の化学構造の一部です .
抗菌研究
抗菌用途に関する研究では、3,4-ビス(トリフルオロメチル)ピリジンを含むピリジン誘導体が、様々な細菌株を抑制する可能性が検討されています。 この研究は、耐性菌に対する新しい治療法の開発に不可欠です .
有効成分中の構造モチーフ
トリフルオロメチルピリジン構造は、農薬および医薬品業界の両方で使用されている有効成分における重要なモチーフです。 その存在は、有効成分の活性と安定性を向上させる上で重要です .
作用機序
Target of Action
3,4-Bis(trifluoromethyl)pyridine (TFMP) is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry . The compound’s unique physicochemical properties, derived from the combination of the fluorine atom and the pyridine moiety, contribute to its biological activities .
Mode of Action
The mode of action of TFMP derivatives is thought to be due to the unique characteristics of the fluorine atom and the pyridine moiety . These unique properties allow TFMP derivatives to interact effectively with their targets, leading to changes that result in the protection of crops from pests .
Biochemical Pathways
It is known that the biological activities of tfmp derivatives are due to the unique physicochemical properties of the fluorine atom and the pyridine moiety
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives likely influence their pharmacokinetic properties .
Result of Action
The primary result of the action of TFMP derivatives is the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Action Environment
The action environment of TFMP derivatives can influence their efficacy and stability. For example, the vapor-phase reactor used for the synthesis of TFMP derivatives includes two phases: a catalyst fluidized-bed phase and an empty phase . This suggests that the environment in which TFMP derivatives are synthesized and applied can impact their effectiveness.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3,4-Bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 3,4-Bis(trifluoromethyl)pyridine on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3,4-Bis(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the compound has been found to inhibit the activity of certain kinases, leading to altered cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Bis(trifluoromethyl)pyridine change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3,4-Bis(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress .
Metabolic Pathways
3,4-Bis(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,4-Bis(trifluoromethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function .
Subcellular Localization
The subcellular localization of 3,4-Bis(trifluoromethyl)pyridine is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function and interactions with other biomolecules .
特性
IUPAC Name |
3,4-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-14-3-5(4)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYGFFYEEPFDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565743 | |
| Record name | 3,4-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20857-46-9 | |
| Record name | 3,4-Bis(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)








